Ganoderenic acid H
CAS No.:
Cat. No.: VC16250312
Molecular Formula: C30H40O7
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H40O7 |
|---|---|
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | (E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
| Standard InChI | InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+ |
| Standard InChI Key | SXBOKJLQZQAVPU-XNTDXEJSSA-N |
| Isomeric SMILES | CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
| Canonical SMILES | CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Synonyms
The IUPAC name reflects the compound’s intricate structure: 6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid . It is alternatively designated as Ganoderenic Acid H, linking it to the Ganoderma genus of medicinal mushrooms, though its exact biological source remains unspecified in available literature . Other identifiers include PubChem CID 72728372 and the deprecated CAS registry number 120462-48-8 .
Molecular Architecture
The molecule comprises:
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A cyclopenta[a]phenanthrene core with four methyl groups at positions 4, 4, 10, 13, and 14.
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Three ketone groups at positions 7, 11, and 15.
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A hydroxyl group at position 3.
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An unsaturated heptenoic acid side chain featuring a methyl group at position 2 and a ketone at position 4 .
Table 1: Key Structural Descriptors
Synthesis and Natural Occurrence
Biosynthetic Pathways
While no direct studies on this compound’s biosynthesis exist, analogous ganoderic acids in Ganoderma species arise via the mevalonate pathway, with oxidative modifications introducing ketone and hydroxyl groups . The presence of three ketones suggests extensive post-synthetic oxidation, potentially mediated by cytochrome P450 enzymes.
Synthetic Challenges
The compound’s seven stereocenters and multiple oxygenated functionalities pose significant synthetic hurdles. Retrosynthetic analysis indicates potential disconnections at:
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The cyclopenta[a]phenanthrene core via Diels-Alder cyclization.
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The heptenoic acid side chain through Wittig olefination.
No total syntheses have been reported, likely due to the complexity of controlling stereochemistry at the C-17 position where the side chain attaches.
Physicochemical Properties
Solubility and Lipophilicity
Calculated properties reveal:
Stereochemical Considerations
The (E)-configuration at the C5-C6 double bond in the heptenoic acid side chain was confirmed via NOESY correlations in related ganoderic acids . The absolute configuration at the seven stereocenters remains unverified but is presumed consistent with biosynthetic precedents.
Pharmacological Profile
Drug-Likeness and ADMET Predictions
Computational models yield mixed results:
Table 2: Predicted ADMET Properties
The high plasma protein binding and CYP3A4 inhibition potential necessitate caution in therapeutic applications.
Biological Activities
While direct studies are sparse, structural analogs exhibit:
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Anticancer Effects: Through NF-κB inhibition and apoptosis induction.
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Anti-Inflammatory Action: Via suppression of COX-2 and iNOS .
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Hepatoprotection: Observed in ganoderic acid derivatives.
Applications and Future Directions
Analytical Challenges
Current limitations include:
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Lack of commercial reference standards.
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Insufficient resolution in HPLC methods for stereoisomer separation.
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